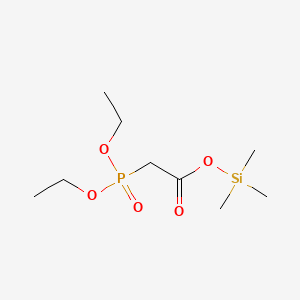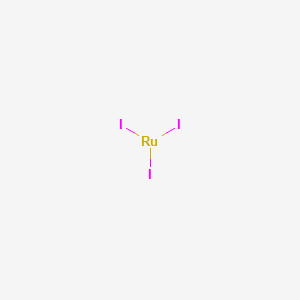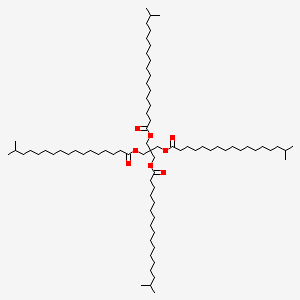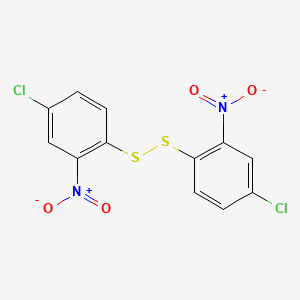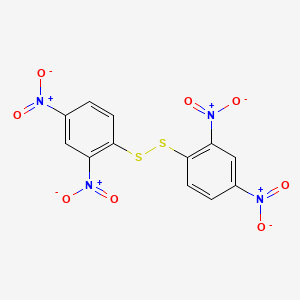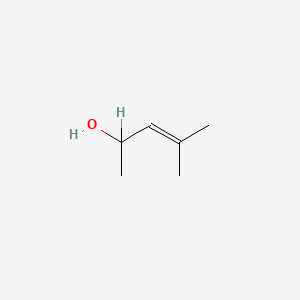
4-メチル-3-ペンテン-2-オール
概要
説明
4-Methyl-3-penten-2-ol: is an organic compound with the molecular formula C6H12O. It is an alcohol with a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain. This compound is known for its use in various chemical reactions and applications in scientific research.
科学的研究の応用
Chemistry: 4-Methyl-3-penten-2-ol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and industrial purposes .
Biology and Medicine: In biological research, 4-Methyl-3-penten-2-ol can be used as a model compound to study the effects of alcohols on biological systems. Its interactions with enzymes and other biomolecules provide insights into metabolic pathways and potential therapeutic applications .
Industry: In the industrial sector, 4-Methyl-3-penten-2-ol is used in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it suitable for various applications in the manufacturing of consumer products .
準備方法
Synthetic Routes and Reaction Conditions:
Addition of Methylmagnesium Iodide to Crotonaldehyde: One method to synthesize 4-Methyl-3-penten-2-ol involves the addition of methylmagnesium iodide to crotonaldehyde.
Partial Dehydration of Pentanediol: Another method involves the partial dehydration of pentanediol.
Hydrolysis of 2-Chloropentene-3: Hydrolysis of 2-chloropentene-3 can also yield 4-Methyl-3-penten-2-ol.
Industrial Production Methods: Industrial production of 4-Methyl-3-penten-2-ol often involves large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 4-Methyl-3-penten-2-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of 4-Methyl-3-penten-2-ol can lead to the formation of alkanes.
Substitution: The hydroxyl group in 4-Methyl-3-penten-2-ol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperatures.
Substitution: Hydrogen chloride, sulfuric acid, anhydrous conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
作用機序
The mechanism of action of 4-Methyl-3-penten-2-ol involves its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, 4-Methyl-3-penten-2-ol can interact with enzymes, altering their activity and affecting metabolic pathways .
類似化合物との比較
3-Penten-2-ol: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-2-pentanol: Similar molecular formula but different arrangement of the hydroxyl group and double bond.
2-Methyl-3-pentanol: Similar molecular formula but different position of the hydroxyl group and double bond.
Uniqueness: 4-Methyl-3-penten-2-ol is unique due to the presence of both a methyl group and a double bond in its structure. This combination of features gives it distinct reactivity and properties compared to other similar compounds .
特性
IUPAC Name |
4-methylpent-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOXPNBHKSWHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-82-0 | |
| Record name | 3-Penten-2-ol, 4-methyl-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4325-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylpent-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Methyl-3-penten-2-ol?
A1: 4-Methyl-3-penten-2-ol is an allylic alcohol. Its structure is characterized by:
Q2: How does the structure of 4-Methyl-3-penten-2-ol lend itself to Diels-Alder reactions?
A2: While 4-Methyl-3-penten-2-ol itself is not a diene, under acidic conditions, it can generate an allyl cation. This allyl cation can participate in Diels-Alder reactions with dienes like cyclopentadiene and cyclohexadiene. This unique reactivity was demonstrated in a study where 4-Methyl-3-penten-2-ol reacted with cyclopentadiene in a two-phase system to yield a mixture of allylcyclopentenols and norbornenylcarbinols. [1]
Q3: What is significant about the acid-catalyzed reactions of 4-Methyl-3-penten-2-ol with dienes?
A3: These reactions, conducted in a two-phase system (aqueous acid and an organic solvent), offer a novel pathway for Diels-Alder additions. [1] The use of an acidic two-phase system allows for milder reaction conditions and often leads to unique selectivities compared to traditional Diels-Alder methodologies.
Q4: Can you provide an example of the synthetic utility of 4-Methyl-3-penten-2-ol in organic synthesis?
A4: Absolutely. 4-Methyl-3-penten-2-ol is a valuable precursor for the synthesis of dimethylated limonenes and α-terpineol. A one-pot synthesis was achieved through a dehydrative cyclodimerization reaction using p-toluenesulfonic acid in a two-phase system. [2]
Q5: Are there any catalytic applications of 4-Methyl-3-penten-2-ol?
A5: 4-Methyl-3-penten-2-ol is often used as a model substrate for studying the selectivity of catalysts. For example, it has been employed to understand the hydrogenation activity of anchored montmorillonite-bipyridine-palladium(II) acetate, revealing insights into the influence of olefin structure on reactivity. [3]
Q6: Beyond Diels-Alder chemistry and catalysis, what other reactions is 4-Methyl-3-penten-2-ol known for?
A6: 4-Methyl-3-penten-2-ol can undergo photooxygenation, leading to the formation of hydroperoxides. These intermediates are versatile and can be further transformed into various valuable compounds. In one study, photooxygenation of 4-Methyl-3-penten-2-ol followed by Lewis acid-catalyzed peroxyacetalization was successfully employed to synthesize a series of antimalarial 1,2,4-trioxanes. [4]
Q7: What are some environmental considerations regarding 4-Methyl-3-penten-2-ol?
A7: While specific data on the environmental impact of 4-Methyl-3-penten-2-ol might be limited, its use in chemical processes necessitates responsible waste management practices. Exploring alternative synthetic routes or employing 4-Methyl-3-penten-2-ol derivatives with reduced environmental impact could be areas of future research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


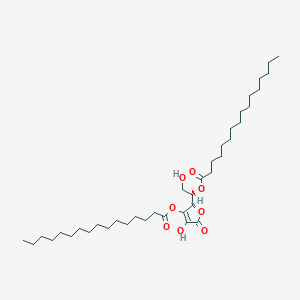
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/new.no-structure.jpg)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
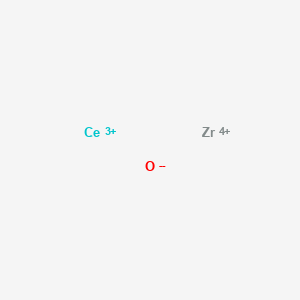
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
